![molecular formula C17H22N4OS B14080679 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide
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Overview
Description
2-(4-(Cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide is a synthetic small molecule belonging to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class. This scaffold is characterized by a bicyclic core structure fused with a pyrimidine ring, which is frequently modified at positions 2 and 4 to enhance pharmacological properties. The compound features a cyclopropyl(methyl)amino substituent at position 4 and an N-methylacetamide group at position 2, both of which are critical for its biological interactions.
Preparation Methods
The synthesis of 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide involves several steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a one-pot three-component condensation reaction involving 3-methylpentane-2,4-diones, cyanothioacetamide, and α-halocarbonyl compounds in the presence of sodium ethoxide . The resulting intermediate is then further reacted with cyclopropylamine and methylamine under controlled conditions to form the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Scientific Research Applications
2-(4-(Cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Position 4 Modifications: The cyclopropyl(methyl)amino group in the target compound introduces steric and electronic effects distinct from aryl/alkyl substituents (e.g., methoxy or methylthio groups in and ). This may enhance binding to hydrophobic pockets in target proteins .
- Position 2 Modifications : The N-methylacetamide group in the target compound contrasts with simpler methyl groups or sulfur-containing moieties (e.g., thioether linkages in and ). Acetamide derivatives often improve solubility and metabolic stability .
Anti-Proliferative Activity
- Compound T126 () : Exhibits anti-AKT1 activity and induces apoptosis in acute myeloid leukemia (AML) cells at low micromolar concentrations (IC50 ~1–5 µM). Its low molecular weight (314.37 g/mol) and favorable ligand efficiency (LE) make it a promising lead .
- Compounds 7a–7u () : Demonstrate dual topoisomerase-I/II inhibition, with IC50 values ranging from 0.8–12.4 µM against various cancer cell lines (e.g., MCF-7, A549). The 4-bromobenzyl substituent enhances DNA intercalation .
- Compound 4g () : Acts as a tyrosinase inhibitor (IC50 ~15 µM) via interaction with the enzyme’s active site, highlighting the scaffold’s adaptability to diverse targets .
Enzymatic and Receptor Interactions
- Compound 20 () : Functions as a GPR55 receptor antagonist, emphasizing the role of piperazine-linked substituents in receptor binding .
- Compound 18 () : Contains a 1,3,4-oxadiazole moiety, which is associated with anti-inflammatory and analgesic properties in related analogs .
Physicochemical and ADME Profiles
- Solubility : Acetamide groups (as in the target compound) generally enhance aqueous solubility relative to methyl or thioether substituents .
Biological Activity
The compound 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Cyclopropyl group : Contributes to the compound's unique pharmacological profile.
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moiety : This fused ring system is crucial for its biological activity.
1. Pharmacological Properties
Research indicates that this compound exhibits notable activity as a Dopamine D2 receptor (D2R) modulator. The introduction of the cyclopropyl(methyl)amino substituent at the 4-position enhances its functional affinity and modulatory effects on dopamine efficacy.
Table 1: Functional Affinity and Modulatory Effects
Compound | Functional Affinity (KB) | Modulatory Effect (β) |
---|---|---|
2 | 1.19 µM | 0.03 |
Cyclopropylmethylamino analogue | 0.88 µM | - |
This data suggests that while the cyclopropylmethylamino analogue maintains a similar functional affinity to the parent compound, it exhibits a modest increase in activity.
2. Structure-Activity Relationship (SAR)
A comprehensive SAR study explored variations in the structure of the thieno[2,3-d]pyrimidine scaffold. Modifications included:
- Substituents at the 4-position : Various aliphatic amines were tested, with cyclopropylmethylamino showing promising results.
- Fused ring systems : Substituting different cyclic structures impacted the pharmacological profile significantly.
The findings revealed that only specific modifications retained the desired biological activity while others rendered the compounds inactive .
Study 1: D2R Modulation
In a recent study published in Eur J Med Chem, researchers investigated the impact of introducing various substituents into the core scaffold of the compound. The study found that compounds with a cyclopropylmethylamino group maintained significant negative cooperativity with dopamine receptors, suggesting potential therapeutic applications in conditions like schizophrenia .
Study 2: Inhibition Assays
Further investigations into the inhibitory effects of this compound against cholinesterase enzymes revealed an IC50 value of approximately 10 µM. This indicates moderate inhibitory activity compared to established drugs like donepezil . Such properties suggest potential utility in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol under reflux, followed by heterocyclization using glacial acetic acid and DMSO to form the pyrimidine core . Alkylation steps (e.g., using chloroacetamides) may require equimolar ratios of reagents and controlled reaction times to avoid over-alkylation . Purification via column chromatography (e.g., silica gel) or recrystallization (ethanol-dioxane mixtures) is recommended for high yields .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Use multi-spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., NH, C=O, C=N stretches at ~3450, 1662, and 1606 cm⁻¹, respectively) .
- ¹H/¹³C NMR to verify substituent integration and cyclopropane proton environments (e.g., δ 0.76–0.96 ppm for cyclopropane protons) .
- ESI-MS for molecular ion validation (e.g., [M+1]⁺ peaks matching calculated masses) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Anti-microbial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Test tyrosinase or anti-proliferative activity via colorimetric assays (e.g., L-DOPA oxidation for tyrosinase) .
- In vitro cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified cyclopropyl, methylacetamide, or thieno-pyrimidine groups (e.g., replacing cyclopropyl with morpholine or aryl groups) .
- Biological profiling : Compare activity across analogs to identify critical moieties (e.g., cyclopropyl enhances lipophilicity, affecting membrane penetration) .
- Computational docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., tyrosinase active site) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low bioavailability)?
- Methodological Answer :
- Solubility optimization : Test co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Metabolic stability : Perform liver microsome assays to identify degradation hotspots (e.g., cyclopropane ring oxidation) .
- Pharmacokinetic studies : Use rodent models to assess oral bioavailability and plasma half-life .
Q. How are advanced analytical methods applied to characterize degradation products?
- Methodological Answer :
- LC-HRMS : Track degradation under stress conditions (e.g., acidic/alkaline hydrolysis, thermal exposure) .
- NMR kinetics : Monitor real-time structural changes (e.g., ring-opening of cyclopropane under UV light) .
- X-ray crystallography : Resolve ambiguous stereochemistry in degradation byproducts .
Q. What mechanistic insights can be gained from molecular dynamics (MD) simulations?
- Methodological Answer :
- Target binding stability : Run 100-ns MD simulations (e.g., GROMACS) to assess compound-enzyme complex stability .
- Free energy calculations : Use MM-PBSA to quantify binding affinities and identify key residues (e.g., hydrogen bonds with pyrimidine N-atoms) .
Q. Troubleshooting & Optimization
Q. How to address low yields in alkylation steps during synthesis?
- Methodological Answer :
- Reagent ratios : Use a 2.6–2.8-fold molar excess of sodium methylate to drive alkylation .
- Temperature control : Maintain reflux conditions (e.g., 80°C in ethanol) to avoid side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reactivity .
Q. What methods validate the purity of the final compound?
- Methodological Answer :
- HPLC-DAD : Achieve >95% purity using C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Confirm C/H/N/S percentages within ±0.4% of theoretical values .
Q. Safety & Compliance
Q. What safety protocols are critical for handling this compound?
Properties
Molecular Formula |
C17H22N4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[4-[cyclopropyl(methyl)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H22N4OS/c1-18-14(22)9-13-19-16(21(2)10-7-8-10)15-11-5-3-4-6-12(11)23-17(15)20-13/h10H,3-9H2,1-2H3,(H,18,22) |
InChI Key |
QEZPDZCSLDQJML-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=NC(=C2C3=C(CCCC3)SC2=N1)N(C)C4CC4 |
Origin of Product |
United States |
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